4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid
Overview
Description
4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid, also known as O-DMAT, is a synthetic compound that has been widely used in scientific research due to its unique properties. O-DMAT is a derivative of benzoic acid, which is an aromatic carboxylic acid commonly used in the synthesis of pharmaceuticals, fragrances, and dyes. O-DMAT has been shown to have a wide range of applications in biological research, including its use as an inhibitor of enzymes, a fluorescent probe, and a substrate for metabolic studies.
Scientific Research Applications
Antifungal and Pharmacokinetic Evaluation
A study by Moorthy et al. (2017) synthesized Schiff bases from a scaffold involving dimethoxy-phenyl and triazol-thiol groups, evaluated for antifungal activity, particularly against Candida albicans. This research illustrates the potential of related chemical structures in antifungal applications and their pharmacokinetic properties, such as adherence to Lipinski's rule of 5 and metabolic stability, which could be relevant for compounds like 4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid in drug development processes Moorthy et al., 2017.
Cardiovascular Therapeutics
Liu et al. (2011) described the synthesis and evaluation of Leonurine-cysteine analog conjugates, showcasing cardioprotective effects through modulation of hydrogen sulfide production and antioxidant activities. This suggests potential applications in developing cardiovascular therapeutics from compounds with similar functional groups or structural elements Liu et al., 2011.
Antioxidant Activity
Dovbnya et al. (2022) developed new triazoles with dimethoxyphenyl groups, exploring their antioxidant activity. Given the presence of dimethoxy groups in the compound of interest, this research underlines the potential for such compounds to act as antioxidants, which could be applied in areas like neuroprotection or aging Dovbnya et al., 2022.
Antibacterial Agents
Parekh et al. (2005) focused on the synthesis and antibacterial activity of Schiff bases derived from 4-aminobenzoic acid. This study's relevance to the compound hints at possible antibacterial applications, emphasizing the role of molecular structure and solvent interaction in modulating activity Parekh et al., 2005.
Properties
IUPAC Name |
4,5-dimethoxy-2-(propan-2-ylcarbamoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-7(2)14-13(18)15-9-6-11(20-4)10(19-3)5-8(9)12(16)17/h5-7H,1-4H3,(H,16,17)(H2,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIJVBSFGOHYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.